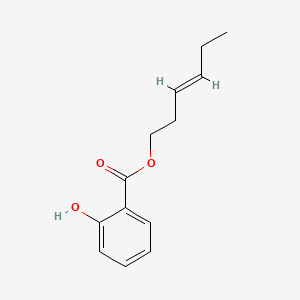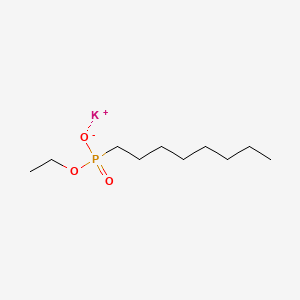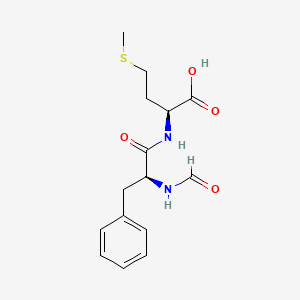
Formyl-L-phenylalanyl-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FOR-PHE-MET-OH, also known as N-formyl-L-phenylalanine-L-methionine, is a tripeptide composed of formylated phenylalanine and methionine. This compound is significant in various biochemical and pharmaceutical applications due to its unique structural properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FOR-PHE-MET-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-methionine, to a solid resin. The formyl group is then introduced to the phenylalanine residue. The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified through high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of FOR-PHE-MET-OH can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of protective groups and efficient coupling reagents is crucial to prevent side reactions and degradation of the peptide.
化学反応の分析
Types of Reactions
FOR-PHE-MET-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to an aldehyde or alcohol.
Substitution: The phenylalanine residue can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Aldehyde, alcohol derivatives.
Substitution: Halogenated phenylalanine derivatives.
科学的研究の応用
FOR-PHE-MET-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and nanostructures for drug delivery systems.
作用機序
The biological activity of FOR-PHE-MET-OH is primarily attributed to its ability to interact with specific molecular targets. The formyl group enhances its binding affinity to receptors and enzymes. The phenylalanine residue contributes to hydrophobic interactions, while the methionine residue can undergo oxidation-reduction reactions, influencing cellular redox states. These interactions modulate various signaling pathways, leading to diverse physiological effects.
類似化合物との比較
Similar Compounds
N-formyl-L-phenylalanine-L-leucine: Similar structure but with leucine instead of methionine.
N-formyl-L-phenylalanine-L-valine: Contains valine in place of methionine.
N-formyl-L-phenylalanine-L-isoleucine: Isoleucine replaces methionine.
Uniqueness
FOR-PHE-MET-OH is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, adding an additional layer of functionality. This property is not present in similar compounds with non-oxidizable residues like leucine, valine, or isoleucine. The formyl group also enhances its binding affinity, making it a valuable compound in biochemical research.
特性
分子式 |
C15H20N2O4S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(20)21)17-14(19)13(16-10-18)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 |
InChIキー |
QXQWSZPNISDOON-STQMWFEESA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC=O |
正規SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


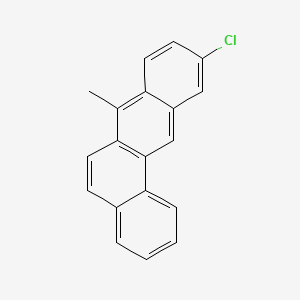
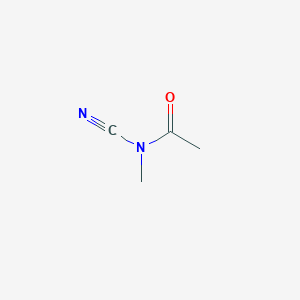
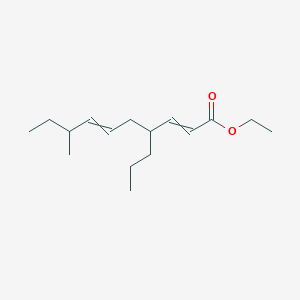
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)

![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)
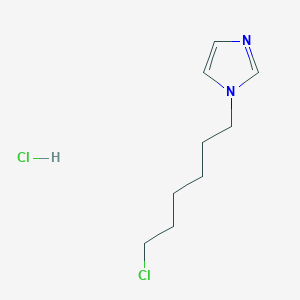
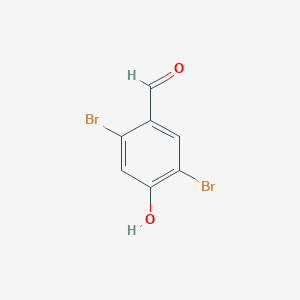
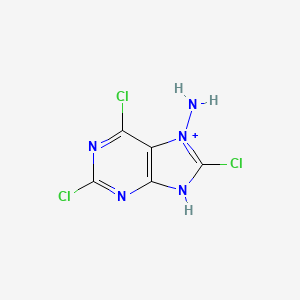
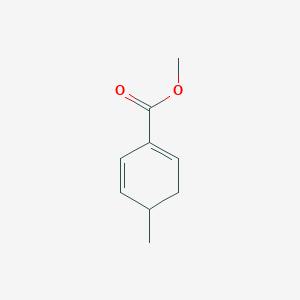
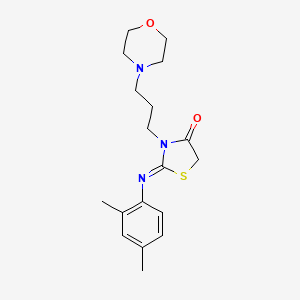
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
